2-(4-bromophenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide 2-(4-bromophenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1000843
InChI: InChI=1S/C17H19BrN2O4S/c1-12(2)20-25(22,23)16-9-5-14(6-10-16)19-17(21)11-24-15-7-3-13(18)4-8-15/h3-10,12,20H,11H2,1-2H3,(H,19,21)
SMILES: CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br
Molecular Formula: C17H19BrN2O4S
Molecular Weight: 427.3 g/mol

2-(4-bromophenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide

CAS No.:

Cat. No.: VC1000843

Molecular Formula: C17H19BrN2O4S

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromophenoxy)-N-{4-[(isopropylamino)sulfonyl]phenyl}acetamide -

Specification

Molecular Formula C17H19BrN2O4S
Molecular Weight 427.3 g/mol
IUPAC Name 2-(4-bromophenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]acetamide
Standard InChI InChI=1S/C17H19BrN2O4S/c1-12(2)20-25(22,23)16-9-5-14(6-10-16)19-17(21)11-24-15-7-3-13(18)4-8-15/h3-10,12,20H,11H2,1-2H3,(H,19,21)
Standard InChI Key OGPIJUZMMWZXLO-UHFFFAOYSA-N
SMILES CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br
Canonical SMILES CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator